beta-Lactose - 5965-66-2

beta-Lactose

Catalog Number: EVT-1176744
CAS Number: 5965-66-2
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Beta-lactose is a disaccharide sugar composed of beta-D-galactose and D-glucose molecules linked by a beta-1,4 glycosidic bond. It is a naturally occurring sugar found in milk and dairy products, contributing to their sweetness and nutritional value. []

  • Food science: Used in the production of chocolate, influencing the crystallization process and affecting product quality. []
  • Biochemistry: Used as a substrate to study enzyme kinetics and specificity, particularly with beta-galactosidase. []
  • Cell biology: Used as a competitive inhibitor for lectins, particularly galectins, to investigate their role in cellular processes like adhesion and migration. [, , ]
  • Immunology: Used to study human heterophile antibodies involved in xenograft rejection. []
  • Material science: Used as a building block in the synthesis of novel drug delivery systems based on cyclodextrin. []
  • Microbiology: Plays a role in regulating microbial growth in the intestinal tract. [, ]
  • Analytical chemistry: Used as a model compound for developing and validating analytical techniques like terahertz time-domain spectroscopy. []
Source and Classification

Beta-lactose is primarily derived from milk, specifically from the mammary glands of mammals. It is classified as a disaccharide, which is a type of carbohydrate composed of two monosaccharides linked by a glycosidic bond. The specific structure of beta-lactose involves a β-1,4-glycosidic linkage between the C4 hydroxyl group of galactose and the C1 carbon of glucose.

Synthesis Analysis

The synthesis of beta-lactose occurs naturally in the mammary glands during lactation. The process involves several key steps:

  1. Conversion of Glucose: Glucose is converted into uridine diphosphate-galactose (UDP-galactose) through the action of the enzyme galactose-1-phosphate uridylyltransferase.
  2. Transport into Golgi Apparatus: UDP-galactose is transported into the Golgi apparatus via the UDP-galactose translocator.
  3. Formation of Beta-Lactose: Inside the Golgi, lactose synthase (a complex of galactosyltransferase and alpha-lactalbumin) catalyzes the reaction where UDP-galactose donates galactose to glucose, forming beta-lactose through a β-1,4 linkage .

Recent studies have explored methods for synthesizing beta-lactose from alpha-lactose monohydrate using mild conditions. For instance, dispersing alpha-lactose monohydrate in a basic alcoholic solution at controlled temperatures can facilitate this transformation .

Molecular Structure Analysis

The molecular formula for beta-lactose is C₁₂H₂₂O₁₁, with a molecular weight of approximately 342.30 g/mol. Its structure consists of two hexagonal rings: one for glucose and one for galactose. The configuration around the anomeric carbon (C1) in glucose determines whether it is in the alpha or beta form; in beta-lactose, this carbon has a hydroxyl group positioned above the plane of the ring.

Structural Characteristics:

  • Glycosidic Linkage: β-1,4-glycosidic bond
  • Anomeric Carbon: C1 of glucose
  • Hydroxyl Group Orientation: Above the plane for beta form
Chemical Reactions Analysis

Beta-lactose undergoes various chemical reactions, particularly hydrolysis and mutarotation:

  1. Hydrolysis: In acidic or enzymatic conditions (e.g., using beta-galactosidase), beta-lactose can be hydrolyzed into its constituent monosaccharides—glucose and galactose.
  2. Mutarotation: Beta-lactose can interconvert with alpha-lactose in solution through mutarotation, which is influenced by temperature and pH . The equilibrium between these forms varies with temperature; higher temperatures favor beta-lactose due to its lower optical rotation.
Mechanism of Action

The mechanism by which beta-lactose exerts its effects primarily relates to its role as a source of energy and its influence on gut microbiota. Upon digestion, it is broken down into glucose and galactose, which are utilized by cells for energy production.

In addition to its nutritional value, beta-lactose can influence osmotic balance in milk products due to its multiple hydroxyl groups that can form hydrogen bonds with water molecules . This property is significant in maintaining texture and stability in dairy formulations.

Physical and Chemical Properties Analysis

Beta-lactose exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water but less soluble than alpha-lactose.
  • Melting Point: The melting point typically ranges between 200°C to 210°C.
  • Hygroscopicity: It has a tendency to absorb moisture from the environment.
  • Optical Activity: Beta-lactose shows specific optical rotation values that differ from those of alpha-lactose, which can be measured using polarimetry techniques.
Applications

Beta-lactose has numerous applications across various fields:

  1. Food Industry: Used as a sweetener and bulking agent in dairy products and confectionery.
  2. Pharmaceuticals: Acts as an excipient in drug formulations due to its favorable properties as a filler and stabilizer.
  3. Nutritional Supplements: Sometimes included in infant formulas for its nutritional benefits.
  4. Research: Utilized in studies related to carbohydrate metabolism and enzymatic activity.
Chemical Structure and Physicochemical Properties of Beta-Lactose

Molecular Configuration and Anomeric Differentiation

Beta-lactose (β-D-galactopyranosyl-(1→4)-D-glucopyranose) is a disaccharide composed of galactose and glucose monomers interconnected via a beta-1,4-glycosidic bond [4] [8]. Its molecular formula is C₁₂H₂₂O₁₁, with a molar mass of 342.30 g·mol⁻¹ [2] [7].

Beta-1,4-Glycosidic Bond Geometry

The defining structural feature of beta-lactose is the β-configuration at the anomeric carbon (C1) of the galactose unit. This orientation positions the glycosidic bond axially relative to the galactose ring, resulting in a bond angle of approximately 180° [8]. This configuration sterically hinders enzymatic access compared to alpha-lactose’s equatorial bond [4]. The glucose moiety retains reducing properties, with its anomeric carbon free to adopt α- or β-configurations in solution [3] [7].

Comparison with Alpha-Lactose: Stereochemical Variations

Alpha-lactose (α-D-galactopyranosyl-(1→4)-D-glucopyranose) exhibits an axial hydroxyl group at galactose C1, creating a 120° glycosidic bond angle [8]. This stereochemical divergence alters:

  • Hydrogen-bonding capacity: Beta-lactose forms weaker intramolecular H-bonds due to reduced proximity between OH groups [1].
  • Crystal packing efficiency: Beta’s linear conformation enables denser crystalline arrangements than alpha’s bent structure [5].
  • Solubility: Beta-lactose demonstrates 1.5× higher initial solubility than alpha-lactose monohydrate (≈500 g/L vs. ≈70 g/L at 20°C) [3] [7].

Table 1: Anomeric Differentiation in Lactose

PropertyBeta-LactoseAlpha-Lactose
Anomeric configurationβ (axial glycosidic bond)α (equatorial glycosidic bond)
Glycosidic bond angle≈180°≈120°
Initial solubility500 g/L (20°C)70 g/L (20°C)
Relative sweetness1.22× alpha-lactoseBaseline [3] [7]

Polymorphism and Crystalline Forms

Anhydrous Beta-Lactose Crystallization Dynamics

Pure anhydrous beta-lactose crystallizes above 93.5°C from supersaturated solutions [3] [5]. Its crystallization kinetics are characterized by:

  • Slow nucleation rates due to high activation energy barriers (≈85 kJ·mol⁻¹) [5].
  • Needle-shaped crystal morphology resulting from anisotropic growth along the [001] axis [1].
  • Thermodynamic instability below 93.5°C, driving spontaneous conversion to alpha-monohydrate under humid conditions [3] [5]. Industrial stabilization requires rapid drying to form amorphous lactose "glass" with embedded beta-crystals [5].

Hydration Behavior and Stability Profiles

Anhydrous beta-lactose exhibits hygroscopicity due to its metastable crystal lattice [5]. Critical hydration behaviors include:

  • Water adsorption: 5–7% water uptake at 70% relative humidity (RH) within 24 hours [5].
  • Phase transformation: Adsorbed water catalyzes mutarotation to alpha-anomer, followed by crystallization as alpha-lactose monohydrate at >50% RH [3] [5].
  • Stability optimization: Storage below 30% RH maintains crystalline integrity for >12 months, whereas >60% RH induces complete conversion to alpha-monohydrate within days [5].

Table 2: Crystalline Forms of Lactose

FormStability RangeHygroscopicityPrimary Applications
β-Anhydrous>93.5°C, <30% RHHighDirect compression excipients
α-Monohydrate<93.5°C, <50% RHLowPowder flow aids
Mixed anhydrous50–70°C, 40% RHModerateInhalation carriers [3] [5]

Mutarotation Equilibrium in Aqueous Solutions

Temperature and pH Dependence

Mutarotation involves reversible isomerization between alpha- and beta-lactose via an open-chain aldehyde intermediate [3] [8]. Equilibrium ratios obey the van’t Hoff equation:

[β]/[α] = 1.64 + 0.0027·T (T in °C)  

Key dependencies include:

  • Temperature: Beta fraction increases from 62.7% (0°C) to 70.6% (100°C) at equilibrium [3] [4].
  • pH: Rate minimized at pH 5 (k = 0.03 h⁻¹), accelerating under acidic (k = 0.18 h⁻¹ at pH 2) or alkaline conditions (k = 0.42 h⁻¹ at pH 9) due to acid/base catalysis [3] [8].

Kinetics of Anomeric Interconversion

Mutarotation follows first-order reversible kinetics with temperature-dependent rate constants [3]:

k_forward (α→β) = 5.6×10⁴·exp(-65,200/RT) h⁻¹  k_reverse (β→α) = 3.4×10⁴·exp(-63,800/RT) h⁻¹  

Notable kinetic features:

  • Activation energy: 65.2 kJ·mol⁻¹ (α→β) and 63.8 kJ·mol⁻¹ (β→α) [3].
  • Half-life: 2.1 hours at 25°C (pH 6.8), decreasing to 12 minutes at 90°C [3].
  • Catalysis: Heavy metal ions (Cu²⁺, Pb²⁺) enhance rates by coordinating with the open-chain form [8].

The mutarotation equilibrium establishes optical rotation stability at [α]ᴅ = +55.4° for anhydrous beta-lactose, distinct from alpha-lactose’s +89.4° [4] [7]. This property underpins polarimetric quantification methods in dairy chemistry.

Properties

CAS Number

5965-66-2

Product Name

beta-Lactose

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1

InChI Key

GUBGYTABKSRVRQ-DCSYEGIMSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Solubility

50 to 100 mg/mL at 68 °F (NTP, 1992)
Insoluble in ether and chloroform; very slightly soluble in alcohol
In water, 1.95X10+6 mg/L at 20 °C

Synonyms

4-o-beta-d-galactopyranosyl-beta-d-glucopyranos;4-O-Hexopyranosylhexopyranose;Lactose, beta-;4-O-BETA-D-GALACTOPYRANOSYL-BETA-D-GLUCOPYRANOSE;B-4-(B-D-GALACTOSIDO)-D-GLUCOSE;BETA-D-GAL-[1->4]-BETA-D-GLC;BETA-D-LACTOSE;BETA-LACTOSE

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O

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